H-Lys(Unk)-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Arg-Gln-Unk
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Overview
Description
The compound “H-Lys(Unk)-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Arg-Gln-Unk” is a peptide sequence composed of various amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This particular peptide sequence includes lysine, serine, glutamic acid, valine, asparagine, leucine, aspartic acid, alanine, phenylalanine, arginine, and glutamine, with two unknown amino acids represented as “Unk.”
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “H-Lys(Unk)-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Arg-Gln-Unk” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, peptide synthesis is scaled up using automated synthesizers and optimized reaction conditions to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing cysteine can form disulfide bonds.
Reduction: Disulfide bonds can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters are used for modifying amino acid side chains.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of cysteine residues results in disulfide-linked peptides.
Scientific Research Applications
Peptides like “H-Lys(Unk)-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Arg-Gln-Unk” have diverse applications in scientific research:
Chemistry: Used as building blocks for more complex molecules.
Biology: Studied for their role in cellular processes and signaling pathways.
Medicine: Investigated for therapeutic potential, including as drug candidates.
Industry: Utilized in the development of biomaterials and diagnostic tools.
Mechanism of Action
The mechanism of action of peptides depends on their sequence and structure. They can interact with specific molecular targets, such as receptors or enzymes, to exert their effects. For example, peptides can mimic natural ligands and modulate signaling pathways, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
H-Lys-Lys-Gly-OH: A tripeptide with lysine and glycine.
H-Lys-Ala-Val-Gly-OH: A tetrapeptide with lysine, alanine, valine, and glycine.
Properties
CAS No. |
1802078-42-7 |
---|---|
Molecular Formula |
C87H118N24O31S3 |
Molecular Weight |
2092.2 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[(6-amino-1,3-dioxo-5,8-disulfobenzo[de]isoquinolin-2-yl)amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C87H118N24O31S3/c1-42(2)34-59(101-81(129)61(39-66(90)114)104-84(132)72(43(3)4)106-77(125)57(28-31-68(117)118)99-82(130)63(41-112)105-74(122)54(88)16-11-12-33-95-143(135,136)49-24-20-47(21-25-49)108-107-46-18-22-48(23-19-46)110(6)7)79(127)103-62(40-69(119)120)78(126)96-44(5)73(121)97-56(27-30-67(115)116)76(124)102-60(35-45-14-9-8-10-15-45)80(128)98-55(17-13-32-94-87(92)93)75(123)100-58(26-29-65(89)113)83(131)109-111-85(133)52-37-50(144(137,138)139)36-51-70(52)53(86(111)134)38-64(71(51)91)145(140,141)142/h8-10,14-15,18-25,36-38,42-44,54-63,72,95,112H,11-13,16-17,26-35,39-41,88,91H2,1-7H3,(H2,89,113)(H2,90,114)(H,96,126)(H,97,121)(H,98,128)(H,99,130)(H,100,123)(H,101,129)(H,102,124)(H,103,127)(H,104,132)(H,105,122)(H,106,125)(H,109,131)(H,115,116)(H,117,118)(H,119,120)(H4,92,93,94)(H,137,138,139)(H,140,141,142)/t44-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,72-/m0/s1 |
InChI Key |
QKFMZDNSPFBJQH-VMKDNISJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NN2C(=O)C3=CC(=CC4=C3C(=CC(=C4N)S(=O)(=O)O)C2=O)S(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCNS(=O)(=O)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)N(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NN2C(=O)C3=CC(=CC4=C3C(=CC(=C4N)S(=O)(=O)O)C2=O)S(=O)(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCNS(=O)(=O)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)N(C)C)N |
Origin of Product |
United States |
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